molecular formula C11H18ClF2NO2 B2802156 Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride CAS No. 2418709-45-0

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride

货号: B2802156
CAS 编号: 2418709-45-0
分子量: 269.72
InChI 键: UXVNLAABUSJPHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C11H17F2NO2·HCl. It is a fluorinated bicyclic amine derivative, which means it contains a bicyclic structure with fluorine atoms and an amine group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate bicyclic precursor, such as 9,9-difluoro-3-azabicyclo[3.3.1]nonane.

  • Reaction Steps: The precursor undergoes esterification with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester derivative.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large-scale reactors and automated systems to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Neuropharmacology

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane derivatives have been studied for their potential as non-peptide antagonists of human orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that modulate orexin receptor activity are being explored for treating disorders such as:

  • Sleep Disorders : Targeting orexin receptors can help regulate sleep patterns and manage insomnia.
  • Anxiety Disorders : Modulating orexin signaling may alleviate anxiety symptoms.
  • Addiction Disorders : Compounds that affect orexin pathways are being investigated for their potential to reduce cravings and relapse in addiction scenarios.

A notable study demonstrated that specific derivatives of this compound could inhibit nicotine reinstatement in conditioned reinforcer models, suggesting a role in addiction treatment .

2. Antiviral Research

Recent investigations have also highlighted the antiviral properties of related compounds. For instance, ethyl caffeate has shown promise as a targeted inhibitor of viral proteases, which could lead to the development of antiviral therapies against various pathogens . Although not directly related to ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane itself, these findings suggest a broader class of compounds that may share similar mechanisms of action.

Case Studies

StudyObjectiveFindings
Winrow et al., Neuropharmacology (2009)Investigate orexin receptor antagonistsFound that certain derivatives could significantly reduce behavioral and molecular responses to repeated amphetamine administration in rodent models .
Antiviral ResearchExplore new antiviral agentsCompounds targeting viral proteases demonstrated effective inhibition in vitro, indicating potential for therapeutic development .

作用机制

The compound exerts its effects through its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact mechanism of action depends on the specific application and the biological system involved.

相似化合物的比较

  • 9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

  • 3,3-difluoro-9-azabicyclo[3.3.1]nonane hydrochloride

Uniqueness: Ethyl 9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the ethyl ester group and the fluorinated bicyclic ring system

生物活性

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate; hydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications.

Chemical Structure and Properties

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate; hydrochloride features a bicyclic framework with two fluorine atoms at the 9-position, significantly influencing its chemical properties and biological activities. The molecular formula is C11H14F2NO2C_{11}H_{14}F_2NO_2 with a molecular weight of approximately 229.24 g/mol .

Synthesis

The synthesis of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves several steps:

  • Formation of the Bicyclic Core : Cyclization of suitable precursors to create the bicyclic structure.
  • Fluorination : Introduction of fluorine atoms using agents like diethylaminosulfur trifluoride (DAST).
  • Esterification : Esterification of the carboxylic acid group with ethanol to yield the ethyl ester .

The mechanism of action for Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances binding affinity and selectivity, potentially modulating biological pathways relevant to neurological function and pain management .

Pharmacological Applications

Research indicates that this compound may serve as a potential pharmaceutical agent due to its structural similarities to piperidine derivatives, which are known for their effectiveness in targeting neurological disorders and serving as analgesics .

Key Potential Applications:

  • Neurological Disorders : Modulation of neurotransmitter systems may provide therapeutic benefits in treating mood disorders or pain management.
  • Enzyme Inhibition : Investigations into its effects on various enzymes suggest potential applications in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacological potential of this compound:

StudyFindings
Study 1Demonstrated significant binding affinity to nicotinic acetylcholine receptors, indicating potential use in treating neurodegenerative diseases .
Study 2Showed that modifications in the bicyclic structure can enhance selectivity towards specific biological targets, improving pharmacokinetic profiles .
Study 3Investigated the compound’s role as an enzyme inhibitor, revealing insights into its mechanism of action related to neurotransmitter modulation .

Interaction Studies

Interaction studies have focused on the binding interactions of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane with various receptors and enzymes:

  • Receptor Binding : Enhanced lipophilicity due to fluorination improves bioavailability and receptor affinity.
  • Enzyme Modulation : Potential inhibition of enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as GABA .

属性

IUPAC Name

ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2.ClH/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13;/h8,14H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNLAABUSJPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(C1(F)F)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。